N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide
説明
N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as HPPB, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2011 by a group of researchers at the University of California, San Diego, led by Dr. James McKerrow. Since then, HPPB has been extensively studied for its mechanism of action and its potential use in treating various diseases.
作用機序
The mechanism of action of N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called cruzain. Cruzain is a protease enzyme that is essential for the survival of parasitic organisms. By inhibiting cruzain, this compound disrupts the normal functioning of the parasite and leads to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antiparasitic activity, this compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and to protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is its broad-spectrum activity against parasitic organisms. It has been shown to be effective against a wide range of parasites, including those that are resistant to other drugs. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for research on N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide. One area of focus is the development of new formulations and delivery methods to improve its effectiveness and reduce toxicity. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for parasitic diseases and other conditions. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an antiparasitic agent. This compound has been shown to be effective against various parasitic diseases, including malaria, Chagas disease, and leishmaniasis. In addition, this compound has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-15(19(23)20-16-6-5-7-17(22)13-16)12-18(14)26(24,25)21-10-3-2-4-11-21/h5-9,12-13,22H,2-4,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQZUUJBVEMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。